3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with an ethoxy group and a piperidin-3-yloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Substitution Reactions: The ethoxy group is introduced via an etherification reaction, while the piperidin-3-yloxy group is added through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethoxy and piperidin-3-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-3-(piperidin-3-yloxy)pyridine
- 3-Methoxy-2-(piperidin-3-yloxy)pyridine
- 3-Ethoxy-2-(piperidin-4-yloxy)pyridine
Uniqueness
3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H20Cl2N2O2 |
---|---|
Molecular Weight |
295.20 g/mol |
IUPAC Name |
3-ethoxy-2-piperidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-2-15-11-6-4-8-14-12(11)16-10-5-3-7-13-9-10;;/h4,6,8,10,13H,2-3,5,7,9H2,1H3;2*1H |
InChI Key |
PMVWYZHWHVUFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2CCCNC2.Cl.Cl |
Origin of Product |
United States |
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